(E)-Methyl 4-chloro-3-methoxybut-2-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

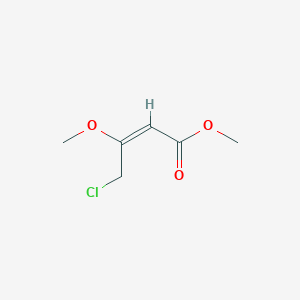

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-chloro-3-methoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYMRXDQVPIONI-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC(=O)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C(=C/C(=O)OC)/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85153-60-2, 110104-60-4 | |

| Record name | Methyl 4-chloro-3-methoxy-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-4-Chloro-3-methoxy-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-Methyl 4-chloro-3-methoxybut-2-enoate CAS number

An In-depth Technical Guide: (E)-Methyl 4-chloro-3-methoxybut-2-enoate

Topic: this compound CAS Number: 110104-60-4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, identified by CAS number 110104-60-4, is a functionalized organic molecule with significant potential as a versatile building block in complex organic synthesis.[1] Its structure incorporates several reactive moieties—an α,β-unsaturated ester, an enol ether, and a primary chloride—making it a valuable precursor for constructing diverse molecular architectures. This guide provides a senior application scientist's perspective on its synthesis, characterization, and synthetic utility, emphasizing the mechanistic rationale behind the experimental protocols and its potential applications in the development of novel chemical entities.

Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in research and development.

Nomenclature and Chemical Identifiers

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from multiple chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Clear yellow liquid after melting; White to light yellow powder to lump. | [1][3][4] |

| Melting Point | 25 °C | [1][3] |

| Boiling Point | 95-97 °C @ 15-20 mmHg | [1][3][8] |

| Density | 1.21 g/mL at 25 °C | [1][3] |

| Refractive Index | 1.483 - 1.485 | [1][3] |

| Water Solubility | Insoluble | [1][3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with a readily available β-keto ester, Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-6).[8][9] This strategic choice is crucial, as β-keto esters are foundational synthons in organic chemistry, offering versatile reactivity at their α-carbon and keto-carbonyl positions.[10][11]

Strategic Rationale: From β-Keto Ester to Enol Ether

The core transformation involves converting the ketone functional group of Methyl 4-chloro-3-oxobutanoate into a specific geometric isomer of a methyl enol ether. This is not a trivial step; it requires masking the ketone, introducing the methoxy group, and then selectively eliminating to form the desired (E)-alkene. The chosen synthetic route elegantly accomplishes this via an intermediate protection/elimination sequence.[8]

The diagram below outlines the conceptual workflow for this synthesis.

Caption: High-level overview of the synthetic strategy.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and includes explanations for key steps to ensure reproducibility and understanding.[8]

Materials:

-

4-chloroacetoacetyl chloride (as a 35% solution in methylene chloride)

-

Methanol (anhydrous)

-

Thionyl chloride

-

Methanesulfonic acid

-

Toluene

-

Aqueous HCl (16%), Aqueous NaOH (10%), Aqueous NaCl (10%)

Procedure:

-

Intermediate Formation:

-

Cool 206.6 g of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride to -10°C under a nitrogen atmosphere. Causality: The low temperature controls the highly exothermic reaction between the acid chloride and methanol, preventing side reactions.

-

Slowly add 102.4 g of methanol over 30 minutes.

-

Subsequently, add 83.3 g of thionyl chloride over 30 minutes. Expertise: Thionyl chloride reacts with excess methanol to form dimethyl sulfite in situ. This acts as a dehydrating agent, driving the formation of the dimethyl ketal (intermediate) from the ketone.

-

Allow the solution to warm to room temperature and stir for 3 hours.

-

Distill off excess methanol and methylene chloride under reduced pressure. The residue is crude methyl 4-chloro-3,3-dimethoxybutanoate.

-

-

Elimination and Product Formation:

-

To the crude intermediate, add 0.21 g of methanesulfonic acid. Causality: Methanesulfonic acid is a strong, non-volatile acid catalyst that protonates one of the methoxy groups, turning it into a good leaving group (methanol).

-

Heat the mixture to 125-130°C at a pressure of 100 mbar. Expertise: The combination of heat and reduced pressure facilitates the E1-like elimination of methanol and drives the reaction to completion by removing the methanol byproduct via distillation.

-

The crude residue is this compound.

-

-

Workup and Purification:

-

Dissolve the crude product in 120 mL of toluene.

-

Wash the organic phase sequentially with:

-

69.8 g of 16% aqueous HCl (removes acid catalyst and any basic impurities).

-

32.1 g of 10% aqueous NaCl (initial brine wash).

-

134 g of 10% aqueous NaOH (removes any acidic byproducts).

-

32.1 g of 10% aqueous NaCl (final brine wash to remove residual NaOH).

-

-

Evaporate the toluene under reduced pressure.

-

Distill the final residue at 95-97°C and 20 mbar to yield the pure product.[8] A yield of approximately 80% with >99% purity can be expected.[8]

-

Spectroscopic Characterization and Validation

Confirming the structural integrity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for characterization. While public databases lack full, experimentally-verified spectra, the expected data can be reliably predicted based on the molecule's structure.[7][12]

Predicted Spectroscopic Signature

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -OCH₃ (ester) | ~3.7 ppm (s, 3H) | Typical shift for a methyl ester. |

| -OCH₃ (enol ether) | ~3.9 ppm (s, 3H) | Deshielded relative to the ester methyl due to the enol ether system. | |

| -CH = | ~5.5 ppm (s, 1H) | Vinyl proton in an α,β-unsaturated system. | |

| -CH₂ Cl | ~4.2 ppm (s, 2H) | Protons adjacent to a chlorine atom and the enol ether double bond. | |

| ¹³C NMR | C =O (ester) | ~166 ppm | Characteristic chemical shift for an ester carbonyl. |

| =C -OMe | ~160 ppm | Olefinic carbon attached to an oxygen atom (deshielded). | |

| =C H- | ~98 ppm | Olefinic carbon attached to a proton (shielded by the adjacent C-O). | |

| -C H₂Cl | ~45 ppm | Carbon atom attached to chlorine. | |

| Ester & Enol -OC H₃ | ~51 ppm & ~58 ppm | Two distinct signals for the non-equivalent methyl carbons. | |

| FTIR | C=O Stretch (ester) | ~1720 cm⁻¹ | Strong, sharp absorption typical for an α,β-unsaturated ester. |

| C=C Stretch | ~1640 cm⁻¹ | Absorption for the carbon-carbon double bond. | |

| C-O Stretch | ~1250-1100 cm⁻¹ | Strong absorptions for the ester and enol ether C-O bonds. |

Standard Protocol for Spectroscopic Analysis

The following workflow ensures a comprehensive and verifiable characterization of the final product.

Caption: A standard workflow for structural confirmation.

Reactivity and Potential in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate.

Analysis of Functional Group Reactivity

-

α,β-Unsaturated Ester: This system is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles at the β-position.

-

Enol Ether: The enol ether is sensitive to acidic conditions, which can hydrolyze it back to the corresponding β-keto ester. This duality allows it to act as either a protected ketone or a reactive alkene.

-

Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic substitution (Sₙ2 reaction), allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides, amines, thiols).

The diagram below illustrates these key reactive sites and potential transformations.

Caption: Key reactive sites and potential synthetic routes.

Application as a Pharmaceutical Building Block

While direct applications of this specific molecule in drug synthesis are not widely documented, its structural motifs are highly relevant. The related precursor, ethyl 4-chloro-3-oxobutanoate, can be enantioselectively reduced to furnish chiral 4-chloro-3-hydroxybutanoates.[13] These chiral alcohols are critical intermediates for synthesizing important pharmaceuticals, including L-carnitine and HMG-CoA reductase inhibitors (statins).[13]

By analogy, this compound can be envisioned as a stable, versatile precursor to similar high-value intermediates. For instance, nucleophilic displacement of the chloride followed by hydrolysis of the enol ether and reduction of the ketone would provide access to a diverse library of substituted γ-hydroxy esters, which are common structural units in natural products and pharmaceuticals.

Safety and Handling

As with any reactive chemical, proper safety protocols are essential. Aggregated GHS information indicates that this compound poses significant hazards.[2]

| Hazard Class | Code | Description | Source |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [2][3] |

| Eye Damage | H318 | Causes serious eye damage. | [2] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [2] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep in a tightly sealed container in a dry, dark place at room temperature.[3]

Conclusion

This compound (CAS: 110104-60-4) is more than just a chemical with a CAS number; it is a highly functionalized and synthetically promising building block. Its well-defined synthesis from an inexpensive β-keto ester precursor, combined with the orthogonal reactivity of its functional groups, makes it an attractive tool for medicinal chemists and process developers. Understanding the causality behind its synthesis and its potential reaction pathways empowers researchers to leverage its full potential in the design and construction of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

- METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE - Echemi. [URL: https://www.echemi.

- Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. [URL: https://www.prepchem.

- METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8418809.htm]

- Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica. [URL: https://www.cymitquimica.

- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 - Matrix Fine Chemicals. [URL: https://matrixfinechemicals.

- Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS - Advanced ChemBlocks. [URL: https://www.achemblock.com/show-product-info-id-v146234.html]

- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-chloro-3-methoxybut-2e-enoic-acid-methyl-ester]

- methyl (e)-4-chloro-3-methoxy-2-butenoate(110104-60-4) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_110104-60-4_1HNMR.htm]

- Methyl 4-chloro-3-oxobutanoate - SRISYN.COM. [URL: https://www.srisyn.

- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [URL: https://aklectures.

- Understanding Methyl 4-chloro-3-oxobutanoate: Properties, Uses, and Sourcing in China. [URL: https://www.china-naidi.com/news/understanding-methyl-4-chloro-3-oxobutanoate-properties-uses-and-sourcing-in-china-10182025.html]

- Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6364655]

- 32807-28-6 | Methyl 4-chloro-3-oxobutanoate | ChemScene. [URL: https://www.chemscene.com/cas/32807-28-6.html]

- Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide - Benchchem. [URL: https://www.benchchem.

- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101103/]

- Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast - arkat usa. [URL: https://www.

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]

- 4. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]

- 5. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]

- 6. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]

- 7. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE(110104-60-4) 1H NMR [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. srisyn.com [srisyn.com]

- 10. aklectures.com [aklectures.com]

- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. arkat-usa.org [arkat-usa.org]

(E)-Methyl 4-chloro-3-methoxybut-2-enoate molecular weight

An In-depth Technical Guide to (E)-Methyl 4-chloro-3-methoxybut-2-enoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and discusses its applications as a strategic building block in complex molecule synthesis.

Core Physicochemical & Structural Properties

This compound (CAS No. 110104-60-4) is a functionalized α,β-unsaturated ester. Its structure incorporates multiple reactive centers—an electrophilic double bond, a methyl ester, and a primary alkyl chloride—making it a valuable intermediate for introducing a C4-building block in organic synthesis. The (E)-configuration of the double bond is a key stereochemical feature that dictates its reactivity and the geometry of its downstream products.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 164.59 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₉ClO₃ | [1][2][3][5] |

| CAS Number | 110104-60-4 | [1][2][3][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][5] |

| Density | 1.21 g/mL at 25 °C | [1][5] |

| Melting Point | 25 °C | [5] |

| Boiling Point | 95-97 °C at 15 mmHg | [5] |

| Flash Point | 104 °C | [5] |

| Refractive Index | 1.483 - 1.485 | [5] |

| Water Solubility | Insoluble | [5] |

| IUPAC Name | methyl (E)-4-chloro-3-methoxybut-2-enoate | [2][6] |

| InChIKey | JNYMRXDQVPIONI-HWKANZROSA-N | [2][7] |

| SMILES | CO/C(=C/C(=O)OC)/CCl | [2][7] |

Validated Synthesis Protocol

The synthesis of this compound can be reliably achieved from 4-chloroacetoacetyl chloride.[8] The following protocol is a self-validating system where the reaction's progression and the final product's purity are confirmed through standard analytical techniques.

Causality Behind Experimental Choices:

-

Reagents : The selection of methanol serves a dual purpose: it acts as the nucleophile to form the methyl ester and, in the presence of thionyl chloride, generates dimethyl sulfite. This in-situ generated reagent is key for the methoxylation step. Methanesulfonic acid is a strong acid catalyst essential for the final elimination step to form the double bond.

-

Temperature Control : The initial cooling to -10 °C is critical to manage the exothermic reaction between the acid chloride and methanol, preventing side reactions. The subsequent warming allows the reaction to proceed to completion.

-

Work-up Procedure : The series of aqueous washes is designed to systematically remove impurities. The HCl wash neutralizes any remaining base and removes certain byproducts. The NaOH wash removes acidic impurities, including the methanesulfonic acid catalyst. The final brine wash removes residual water before the solvent is evaporated.

-

Purification : Distillation under reduced pressure is the definitive step to isolate the pure product, as it allows for boiling at a lower temperature, preventing thermal decomposition.

Step-by-Step Methodology[8]

-

Initial Reaction Setup : A solution of 206.6 g (0.47 mol) of 35% 4-chloroacetoacetyl chloride in methylene chloride is placed in a suitable reaction vessel and cooled to -10 °C under a nitrogen atmosphere.

-

Methanol Addition : While maintaining the low temperature, 102.4 g (3.2 mol) of methanol is added dropwise over 30 minutes.

-

Thionyl Chloride Addition : Following the methanol, 83.3 g (0.7 mol) of thionyl chloride is added over 30 minutes, leading to the formation of dimethyl sulfite.

-

Reaction Progression : The reaction mixture is allowed to warm to room temperature (20-25 °C) and stirred for 3 hours.

-

Solvent Removal : Excess methanol and methylene chloride are removed via distillation under reduced pressure.

-

Catalysis and Elimination : To the crude residue (4-chloro-3,3-dimethoxybutanoic acid methyl ester), 0.21 g of methanesulfonic acid is added. The mixture is heated to 125-130 °C at a pressure of 100 mbar to distill off the formed methanol and excess dimethyl sulfite, driving the elimination reaction to form the target alkene.

-

Aqueous Work-up : The crude product is dissolved in 120 mL of toluene. The organic phase is washed sequentially with 69.8 g of 16% aq. HCl, 32.1 g of 10% aq. NaCl, 134 g of 10% aq. NaOH, and finally with 32.1 g of 10% aq. NaCl.

-

Final Purification : The toluene is evaporated, and the residue is purified by vacuum distillation at 95-97 °C and 20 mbar to yield the final product.

This process reliably yields 4-chloro-3-methoxybut-2E-enoic acid methyl ester with a purity of over 99%.[8]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from its predictable and versatile reactivity, making it a valuable building block for more complex molecular architectures.

-

Nucleophilic Substitution : The primary chloromethyl group (-CH₂Cl) is an excellent electrophilic site for Sₙ2 reactions. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and carbanions, to build carbon-carbon and carbon-heteroatom bonds. This pathway is fundamental for elaborating the molecular skeleton in drug discovery programs.

-

Michael Addition : As a classic Michael acceptor, the electron-deficient double bond readily reacts with soft nucleophiles. This conjugate addition is a powerful tool for forming carbon-carbon bonds in a stereocontrolled manner, a critical consideration in the synthesis of chiral drug candidates.

-

Heterocyclic Synthesis : The compound's 1,4-dielectrophilic nature (at the chloromethyl carbon and the β-carbon of the enoate system) makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry. Reaction with dinucleophiles like hydrazines or amidines can lead to the formation of pyrazoles, pyridazinones, and other important ring systems.

-

Industrial Use : Beyond its role in fine chemical synthesis, it has been noted for use as an industrial solvent.[1]

The logical relationship between the compound's structure and its synthetic potential is illustrated below.

Caption: Reactivity and synthetic applications of the title compound.

Safety and Handling

From a safety perspective, this compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2]

-

GHS Hazard Codes : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[2]

-

Handling Precautions : All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a reliable synthesis protocol. Its structural features enable a diverse range of chemical transformations, positioning it as a strategic tool for researchers in organic synthesis and drug development. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- Methyl (E)

- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4.

- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. PrepChem.com. [Link]

Sources

- 1. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]

- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]

- 4. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]

- 7. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate

This guide provides a comprehensive overview of the physical and chemical properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction and Chemical Identity

This compound, with the CAS Number 110104-60-4, is a functionalized ester that serves as a versatile building block in organic synthesis. Its structure incorporates several reactive sites—an ester, a double bond with a specific (E) stereochemistry, a methoxy group, and a chloro group—making it a valuable precursor for the synthesis of more complex molecules. Understanding its physical properties is paramount for its effective handling, storage, and application in synthetic protocols.

Molecular Structure:

-

IUPAC Name: methyl (E)-4-chloro-3-methoxybut-2-enoate[1]

-

SMILES: COC(=O)C=C(CCl)OC[3]

-

InChIKey: JNYMRXDQVPIONI-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for designing experimental setups, including reaction conditions and purification procedures. This compound is described as a clear yellow liquid after melting, or a white to light yellow powder to lump, indicating a melting point near room temperature.[2][4][5]

| Property | Value | Source(s) |

| Appearance | Clear yellow liquid after melting; White to Light yellow powder to lump | [2][4][5] |

| Melting Point | 25 °C | [2][4] |

| Boiling Point | 95-97 °C at 15.002 mmHg | [2][4] |

| Density | 1.21 g/mL at 25 °C | [2][4] |

| Refractive Index | 1.483-1.485 | [2][4] |

| Water Solubility | Insoluble | [2][4] |

| Flash Point | 104 °C | [2][4] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. For this compound, various spectral data sets are available, which are crucial for quality control in a research or manufacturing setting.

Available spectral information includes:

-

¹H NMR: Proton Nuclear Magnetic Resonance data is available to confirm the proton environment in the molecule.[6]

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance data provides information about the carbon skeleton.

-

Mass Spectrometry (MS): This data confirms the molecular weight and fragmentation pattern of the compound.

-

Infrared Spectroscopy (IR): IR spectra help in identifying the functional groups present in the molecule.

Researchers can access these spectra through chemical suppliers and databases such as ChemicalBook.[6]

Safety and Handling

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety. The compound is classified as corrosive and can cause severe skin burns and eye damage.[2][1] It is also harmful if swallowed.[1]

GHS Hazard Information:

-

Pictograms: GHS05 (Corrosion)[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a dry, dark place at room temperature.[2]

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from a known procedure.[7] This multi-step synthesis involves the formation of an intermediate, 4-chloro-3,3-dimethoxybutanoic acid methyl ester, followed by elimination to yield the final product. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Formation of Dimethyl Sulfite and Reaction with 4-chloroacetoacetyl chloride

This initial step involves the in-situ formation of dimethyl sulfite from methanol and thionyl chloride. Dimethyl sulfite then acts as a methoxylating agent.

Methodology:

-

Cool 206.6 g (0.47 mol) of a 35% solution of 4-chloroacetoacetyl chloride in methylene chloride to -10 °C in a reaction vessel under a nitrogen atmosphere. The inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

-

Slowly add 102.4 g (3.2 mol) of methanol over 30 minutes. The excess methanol serves as both a reactant and a solvent.

-

Subsequently, add 83.3 g (0.7 mol) of thionyl chloride over 30 minutes. This reacts with methanol to form dimethyl sulfite.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours at 20-25 °C to ensure complete reaction.

-

Remove excess methanol and methylene chloride by distillation under reduced pressure.

Step 2: Elimination Reaction to Form the Final Product

The crude intermediate, 4-chloro-3,3-dimethoxybutanoic acid methyl ester, is then subjected to an acid-catalyzed elimination of methanol to form the desired double bond.

Methodology:

-

To the residue from the previous step, add 0.21 g of methanesulfonic acid. This strong acid acts as a catalyst for the elimination reaction.

-

Heat the mixture to 125-130 °C at a pressure of 100 mbars. The elevated temperature and reduced pressure facilitate the removal of the methanol byproduct, driving the reaction to completion.

-

The formed methanol and any excess dimethyl sulfite are distilled off during this process.

Step 3: Work-up and Purification

A series of washing steps are performed to remove impurities, followed by distillation to obtain the pure product.

Methodology:

-

Dissolve the crude residue in 110.2 g (120 ml) of toluene.

-

Wash the organic phase sequentially with:

-

69.8 g of 16% aqueous HCl for 30 minutes to neutralize any remaining base and remove certain impurities.

-

32.1 g of 10% aqueous sodium chloride solution for 10 minutes to aid in phase separation.

-

134 g of 10% aqueous NaOH for 75 minutes to remove any acidic impurities.

-

32.1 g of 10% aqueous sodium chloride solution for 10 minutes for a final wash.

-

-

Evaporate the toluene under reduced pressure.

-

Distill the residue at a pressure of 20 mbars and a temperature of 95-97 °C to yield the pure this compound.[7]

The reported yield for this procedure is 61.7 g (80%) with a purity of 99.5% as determined by Gas Chromatography (GC).[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

References

- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 - Matrix Fine Chemicals.

- Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem.

- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester - PrepChem.com.

Sources

- 1. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]

- 3. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]

- 6. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE(110104-60-4) 1H NMR spectrum [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Stereoselective Synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate

This guide provides a comprehensive, technically detailed protocol for the synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a valuable intermediate in organic synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a high-yield, high-purity, and stereoselective outcome.

Introduction and Strategic Overview

This compound is a functionalized α,β-unsaturated ester. Its structure, featuring a vinyl ether, an ester, and a reactive alkyl chloride, makes it a versatile building block for the introduction of a C4 unit in the synthesis of more complex molecules. The specific (E)-geometry of the double bond is often crucial for subsequent stereospecific reactions.

The synthesis described herein proceeds from 4-chloroacetoacetyl chloride. The overall strategy involves two key transformations:

-

Formation of a Dimethoxy Acetal Intermediate: The initial reaction of 4-chloroacetoacetyl chloride with methanol, facilitated by thionyl chloride, serves not only to form the methyl ester but also to protect the ketone as a dimethyl acetal.

-

Acid-Catalyzed Elimination: The acetal intermediate is then subjected to acid-catalyzed heating under reduced pressure. This promotes the elimination of one equivalent of methanol, selectively forming the thermodynamically favored (E)-alkene.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Physicochemical and Safety Data

A thorough understanding of the target compound's properties is essential for its handling and application.

| Property | Value | Source |

| IUPAC Name | methyl (E)-4-chloro-3-methoxybut-2-enoate | [1] |

| CAS Number | 110104-60-4 | [2] |

| Molecular Formula | C₆H₉ClO₃ | [3][4] |

| Molecular Weight | 164.59 g/mol | [1][3] |

| Appearance | Clear yellow liquid after melting | [3][5] |

| Melting Point | 25 °C | [3] |

| Boiling Point | 95-97 °C at 15-20 mmHg (20 mbar) | [3][6] |

| Density | 1.21 g/mL at 25 °C | [3][5] |

Hazard Note: The starting material, 4-chloroacetoacetyl chloride, and the reagent thionyl chloride are highly corrosive and moisture-sensitive. Methanesulfonic acid is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Reaction Mechanism

The reaction proceeds via a logical sequence of esterification, acetalization, and elimination. Understanding this pathway is key to troubleshooting and optimizing the procedure.

Caption: Proposed reaction mechanism for the synthesis.

The addition of methanol and thionyl chloride to the system is a critical first step. Thionyl chloride reacts with excess methanol to form dimethyl sulfite. This environment facilitates the esterification of the acid chloride. The excess methanol, under the reaction conditions, then converts the ketone carbonyl into a dimethyl acetal, yielding the key intermediate, raw 4-chloro-3,3-dimethoxybutanoic acid methyl ester[6].

The subsequent elimination step is driven by heat and a catalytic amount of strong acid (methanesulfonic acid). The acid protonates one of the methoxy groups of the acetal, converting it into a good leaving group (methanol). The departure of methanol generates a stabilized carbocation which is quenched by the elimination of a proton, forming the carbon-carbon double bond. The formation of the (E)-isomer is favored as it minimizes steric repulsion between the substituents on the double bond, representing the more thermodynamically stable product.

Detailed Experimental Protocol

This protocol is adapted from a robust, high-yield procedure[6]. The causality for each critical step is explained.

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) |

| 35% 4-chloroacetoacetyl chloride in CH₂Cl₂ | 155.0 (pure) | 206.6 g | 0.47 |

| Methanol | 32.04 | 102.4 g | 3.2 |

| Thionyl Chloride | 118.97 | 83.3 g | 0.7 |

| Methanesulfonic Acid | 96.11 | 0.21 g | ~2.2 mmol |

| Toluene | - | 120 mL | - |

| 16% Hydrochloric Acid (aq) | - | ~70 g | - |

| 10% Sodium Chloride (aq) | - | 2 x ~32 g | - |

| 10% Sodium Hydroxide (aq) | - | ~134 g | - |

Step-by-Step Methodology:

-

Reaction Setup and Acetal Formation:

-

Charge a suitable reaction vessel, equipped with a mechanical stirrer, thermometer, and addition funnel, with 206.6 g of a 35% solution of 4-chloroacetoacetyl chloride in methylene chloride.

-

Cool the vessel to -10 °C using an appropriate cooling bath. Expertise & Experience: This initial cooling is critical to control the exothermic reaction of methanol with the acid chloride and thionyl chloride, preventing unwanted side reactions.

-

Under a nitrogen atmosphere, add 102.4 g of methanol dropwise over 30 minutes, ensuring the temperature does not rise significantly.

-

Subsequently, add 83.3 g of thionyl chloride dropwise over 30 minutes, maintaining the low temperature.

-

Once the additions are complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 3 hours.

-

-

Solvent Removal and Intermediate Isolation:

-

Remove the excess methanol, methylene chloride, and dimethyl sulfite by distillation under reduced pressure. The remaining residue is the crude 4-chloro-3,3-dimethoxybutanoic acid methyl ester[6].

-

-

Acid-Catalyzed Elimination:

-

To the crude residue, add 0.21 g of methanesulfonic acid.

-

Heat the mixture to 125-130 °C under reduced pressure (approx. 100 mbar). Trustworthiness: This controlled heating under vacuum facilitates the elimination of methanol to form the desired product while simultaneously removing it from the reaction mixture, driving the equilibrium towards the product side.

-

Continue heating until the distillation of the formed methanol ceases.

-

-

Workup and Purification:

-

Cool the reaction residue and dissolve it in 110.2 g (120 mL) of toluene.

-

Transfer the toluene solution to a separatory funnel and wash sequentially with:

-

69.8 g of 16% aqueous HCl for 30 minutes. (Removes basic impurities)

-

32.1 g of 10% aqueous NaCl for 10 minutes. (Breaks emulsions)

-

134 g of 10% aqueous NaOH for 75 minutes. (Removes acidic impurities, including residual methanesulfonic acid)

-

32.1 g of 10% aqueous NaCl for 10 minutes. (Final wash)

-

-

Separate the organic phase and evaporate the toluene under reduced pressure.

-

-

Final Distillation:

-

The final purification is achieved by vacuum distillation. Distill the residue at a pressure of 20 mbar.

-

Collect the fraction boiling at 95-97 °C. This yields the pure this compound.

-

Expected Results

Following this protocol should result in a high yield of the desired product. The reported yield is approximately 61.7 g, which corresponds to an 80% yield based on the starting 4-chloroacetoacetyl chloride[6]. The purity, as determined by Gas Chromatography (GC), is expected to be ≥99.5%[6].

Conclusion

This guide presents a validated and reliable protocol for the stereoselective synthesis of this compound. By carefully controlling reaction temperatures, utilizing an acid catalyst for elimination, and performing a rigorous workup and final distillation, researchers can obtain this valuable synthetic intermediate in high yield and purity. The insights into the reaction mechanism and the rationale behind each step provide the necessary foundation for successful execution, potential scale-up, and adaptation in a professional drug development or chemical research setting.

References

- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. PrepChem.com. [Link]

- Methyl (E)-4-Chloro-3-methoxy-2-butenoate.

- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE.

Sources

- 1. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]

- 5. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-Methyl 4-chloro-3-methoxybut-2-enoate

Introduction

(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates several key functionalities: an α,β-unsaturated ester, a vinyl ether, and an alkyl chloride. This unique combination makes it a versatile building block, but also presents a distinct challenge for structural elucidation. Accurate and unambiguous characterization is paramount for ensuring purity, verifying synthetic outcomes, and understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination for organic molecules. For this compound, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton, the E-configuration of the double bond, and the connectivity of the substituent groups.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

The following data is predicted for a solution in deuterated chloroform (CDCl₃), referenced to tetramethylsilane (TMS) at 0.00 ppm. The prediction is based on the analysis of similar structures, such as methyl (E)-3-methoxyacrylate[4][5] and principles of additivity for substituent effects.

| Assigned Proton (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Olefinic) | 5.2 - 5.4 | Singlet (s) | 1H |

| H-4 (Chloromethyl) | 4.2 - 4.4 | Singlet (s) | 2H |

| H-5 (Methoxy) | 3.8 - 4.0 | Singlet (s) | 3H |

| H-6 (Ester Methyl) | 3.6 - 3.8 | Singlet (s) | 3H |

-

H-2 (Olefinic Proton): This proton is attached to the α-carbon of the conjugated system. In the analogous methyl (E)-3-methoxyacrylate, this proton appears at ~5.13 ppm.[4] For our target molecule, the key difference is the replacement of a proton on the adjacent carbon (C3) with a methoxy group and the addition of the CH₂Cl group. The vinylic proton at C2 is expected to be a singlet, as there are no adjacent protons within a three-bond coupling distance. Its chemical shift is significantly downfield due to two main effects: the deshielding influence of the adjacent ester carbonyl group and its position on an electron-poor double bond.

-

H-4 (Chloromethyl Protons): The protons of the CH₂Cl group are adjacent to an electronegative chlorine atom, which strongly deshields them, pushing their chemical shift downfield to the 4.2 - 4.4 ppm range. These protons are expected to appear as a singlet as they have no vicinal proton neighbors.

-

H-5 (Methoxy Protons): The protons of the methoxy group attached to the double bond (a vinyl ether) are deshielded by the oxygen atom and influenced by the conjugated system. Their expected chemical shift is in the 3.8 - 4.0 ppm region.

-

H-6 (Ester Methyl Protons): The protons of the methyl ester group are in a relatively standard electronic environment, shielded slightly more than the vinyl methoxy protons. They are expected to resonate as a sharp singlet in the 3.6 - 3.8 ppm range.

Caption: Molecular structure with proton numbering for ¹H NMR assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, revealing the nature of the carbon skeleton.

| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | 166 - 168 |

| C-3 (Vinyl Ether C) | 160 - 163 |

| C-2 (Olefinic C) | 97 - 100 |

| C-5 (Methoxy C) | 56 - 59 |

| C-6 (Ester Methyl C) | 50 - 52 |

| C-4 (Chloromethyl C) | 40 - 43 |

-

C-1 (Carbonyl Carbon): The ester carbonyl carbon is highly deshielded and is expected to appear at the lowest field, typically in the 166-168 ppm range, which is characteristic for α,β-unsaturated esters.

-

C-3 (Vinyl Ether Carbon): This carbon is bonded to two oxygen atoms (the methoxy group and the ester linkage through conjugation) and is part of a double bond. This environment results in significant deshielding, placing its resonance far downfield, likely between 160 and 163 ppm.[6]

-

C-2 (Olefinic Carbon): In contrast to C-3, the α-carbon (C-2) of the vinyl ether system is significantly shielded. This is a classic feature of vinyl ethers, where resonance donation from the oxygen atom increases the electron density at the α-carbon.[6] Its shift is predicted to be in the unusually upfield region of 97-100 ppm for an sp² carbon.

-

C-5 & C-6 (Methyl Carbons): The two methoxy carbons appear in a typical range for sp³ carbons attached to oxygen. The ester methyl (C-6) is expected around 50-52 ppm, while the vinyl ether methyl (C-5) will be slightly further downfield (56-59 ppm) due to the direct attachment to the conjugated system.[4]

-

C-4 (Chloromethyl Carbon): The carbon bearing the chlorine atom is deshielded by the electronegative halogen, and its signal is expected in the 40-43 ppm range.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize water content.

-

Agitate the vial gently to ensure the sample is fully dissolved. The compound is expected to be a liquid or low-melting solid, facilitating dissolution.[3]

-

Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity. This is achieved by adjusting the shim coils to minimize the peak width and improve the shape of a solvent or reference signal.

-

Set the spectral width, acquisition time, and relaxation delay appropriate for the nucleus being observed.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire 8-16 scans. The total experiment time is typically 1-2 minutes.

-

For ¹³C NMR: Acquire 1024-4096 scans. Due to the low natural abundance of ¹³C and longer relaxation times, this experiment can take from 30 minutes to several hours.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm (for ¹H) or the CDCl₃ triplet to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity |

| 2990 - 2850 | C-H (sp³) Stretch | Medium |

| 1730 - 1715 | C=O (Ester) Stretch | Strong |

| 1630 - 1610 | C=C (Alkene) Stretch | Strong |

| 1300 - 1200 | C-O (Vinyl Ether) Stretch | Strong |

| 1200 - 1000 | C-O (Ester) Stretch | Strong |

| 800 - 600 | C-Cl Stretch | Medium |

-

C=O Stretch (1730-1715 cm⁻¹): The most prominent peak in the spectrum will be the ester carbonyl stretch. For a standard saturated ester, this band appears around 1750-1735 cm⁻¹. However, conjugation with the C=C double bond delocalizes the pi electrons, imparting more single-bond character to the C=O bond. This weakens the bond, lowering its vibrational frequency into the 1730-1715 cm⁻¹ range.[7] This shift is a key indicator of the α,β-unsaturated nature of the ester.

-

C=C Stretch (1630-1610 cm⁻¹): The stretching vibration of the carbon-carbon double bond is also significantly influenced by its electronic environment. In a simple alkene, this peak is often weak. However, in this molecule, the double bond is highly polarized due to the electron-donating methoxy group and the electron-withdrawing ester group. This increased bond polarity results in a much stronger absorption intensity than is typical for a C=C bond, expected in the 1630-1610 cm⁻¹ region.

-

C-O Stretches (1300-1000 cm⁻¹): The spectrum will feature strong, broad absorptions in the fingerprint region corresponding to the C-O single bond stretches. The vinyl ether C-O bond typically gives rise to a strong band around 1250 cm⁻¹, while the ester C-O stretches are also found in this 1300-1000 cm⁻¹ window.[8]

-

C-Cl Stretch (800-600 cm⁻¹): The vibration of the carbon-chlorine bond is expected to produce a medium-intensity peak in the lower frequency region of the spectrum.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to make contact with the liquid sample, ensuring good coverage of the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, raise the anvil and thoroughly clean the crystal and anvil tip with a soft tissue soaked in an appropriate solvent (e.g., isopropanol or acetone), ensuring no residue remains for the next user.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.

| m/z (Mass/Charge) | Proposed Fragment Ion | Interpretation |

| 164 / 166 | [C₆H₉ClO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 129 / 131 | [M - Cl]⁺ | Loss of Chlorine radical |

| 105 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 75 | [CH₂=C(OCH₃)C≡O]⁺ or similar C₃H₃O₂ fragments | Cleavage products |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

| 49 / 51 | [CH₂Cl]⁺ | Chloromethyl cation |

-

Molecular Ion (m/z 164 & 166): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pair of peaks (M⁺˙ and M+2⁺˙) separated by two mass units. The peak at m/z 164 corresponds to the molecule containing ³⁵Cl, and the peak at m/z 166 corresponds to the molecule with ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Chlorine (m/z 129): A common fragmentation pathway for alkyl chlorides is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (·Cl, mass 35). This would give a fragment ion at m/z 129. The corresponding M+2 fragment would be at m/z 131.

-

Loss of Carbomethoxy Radical (m/z 105): Cleavage of the ester group can lead to the loss of the ·COOCH₃ radical (mass 59), yielding a fragment at m/z 105.

-

Formation of [CH₂Cl]⁺ (m/z 49/51): Alpha-cleavage next to the vinyl ether system can result in the formation of the chloromethyl cation, which would also exhibit the characteristic 3:1 isotopic pattern at m/z 49 and 51.

-

Sources

- 1. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-methoxyacrylate(34846-90-7) 1H NMR spectrum [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Spectrum: Esters [quimicaorganica.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of (E)-Methyl 4-chloro-3-methoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multifunctional organic compound of interest in synthetic chemistry, potentially serving as a versatile building block for more complex molecules. A thorough understanding of its structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such compounds. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide will present a predicted spectrum based on established NMR principles and data from analogous compounds. This approach not only offers a reliable characterization of the target molecule but also serves as an instructive example of spectral prediction in organic chemistry.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (vinyl) | ~5.3 | Singlet | 1H | N/A |

| H-4 (methylene) | ~4.1 | Singlet | 2H | N/A |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | N/A |

| Methyl Ester (-COOCH₃) | ~3.7 | Singlet | 3H | N/A |

Detailed Spectral Analysis

The prediction of the ¹H NMR spectrum of this compound is based on the analysis of its molecular structure and the electronic environment of each proton.

Caption: Molecular structure of this compound.

Vinyl Proton (H-2): The vinyl proton at the C-2 position is expected to resonate at approximately 5.3 ppm. This prediction is based on the ¹H NMR data of a closely related compound, methyl 3-methoxyacrylate, where the corresponding proton appears at 5.13 ppm.[1][2] The presence of the electron-withdrawing chlorine atom at the C-4 position is expected to have a minor deshielding effect on H-2, shifting it slightly downfield. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

Methylene Protons (H-4): The two protons of the methylene group (CH₂) adjacent to the chlorine atom are predicted to have a chemical shift of around 4.1 ppm. Protons on a carbon adjacent to a chlorine atom typically appear in the 3-4 ppm range.[3] The allylic position to the double bond will further deshield these protons. While there is a vinyl proton at C-2, the four-bond separation is expected to result in a very small or negligible coupling constant, leading to a singlet.

Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to the double bond are predicted to resonate at approximately 3.8 ppm. Methoxy groups generally have a characteristic singlet in the 3.5-4.0 ppm region of the ¹H NMR spectrum.[3][4][5] The electronic environment of being attached to a vinyl carbon slightly influences this shift.

Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group are expected to appear as a singlet at around 3.7 ppm. This is a typical chemical shift for methyl esters of carboxylic acids.[6][7][8]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

Pasteur pipette

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

The Causality Behind Experimental Choices

-

Choice of Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR spectroscopy of non-polar to moderately polar organic compounds. Its deuterium signal is used for locking the magnetic field, and it is largely transparent in the proton NMR region, except for a residual peak at 7.26 ppm which typically does not interfere with the signals of the analyte.

-

Use of TMS: Tetramethylsilane is the standard internal reference for ¹H NMR. Its 12 equivalent protons give a sharp, intense singlet at a high field (defined as 0.00 ppm), which rarely overlaps with signals from the analyte.

-

Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample. A homogeneous field is essential for obtaining sharp, well-resolved NMR signals, which is critical for accurate determination of chemical shifts and coupling constants.

-

Number of Scans: Signal averaging by acquiring multiple scans improves the signal-to-noise ratio of the spectrum. The signal intensity increases linearly with the number of scans, while the noise increases with the square root of the number of scans.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of this compound. The predicted spectrum, based on sound NMR principles and data from analogous structures, serves as a valuable tool for researchers in the identification and characterization of this compound. The provided experimental protocol outlines the necessary steps for the practical acquisition of the spectrum, ensuring data integrity and reliability. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating a deeper understanding of the structural properties of this important synthetic intermediate.

References

- Methyl 3‐Methoxyacrylate | Request PDF - ResearchGate.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

- Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651 - PubChem.

- Methoxy groups just stick out - ACD/Labs.

- 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed.

- Saturated Fatty Acids and Methyl Esters – AOCS.

- Figure S6. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate.

- Esters.

- Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures - SciSpace.

- 2 - Supporting Information.

- Proton NMR Chemical Shifts | California State University Stanislaus.

- 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate.

- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts.

Sources

An In-Depth Technical Guide to the Safe Handling of (E)-Methyl 4-chloro-3-methoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for (E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS: 110104-60-4). As a multifunctional chemical intermediate, its unique structural features—an α,β-unsaturated ester, a vinyl ether, and an alkyl halide—necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data with established best practices for handling reactive and corrosive compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉ClO₃ | [1][2][3][4] |

| Molecular Weight | 164.59 g/mol | [1][2][3][4] |

| Appearance | Clear yellow to colorless liquid after melting; may be a solid at room temperature | [2][3][5] |

| Melting Point | 25 °C | [2][5] |

| Boiling Point | 95-97 °C at 15 mmHg | [2][5] |

| Density | 1.21 g/mL at 25 °C | [2][5] |

| Flash Point | 104 °C | [2][5] |

| Water Solubility | Insoluble | [2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[4]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1C), H314: Causes severe skin burns and eye damage.[4]

-

Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[4]

Signal Word: Danger

GHS Pictograms:

Reactivity and Toxicological Profile: A Mechanistic Perspective

While specific toxicological and reactivity data for this compound are not extensively documented, its structural motifs provide a strong basis for predicting its chemical behavior and biological effects.

Reactivity Insights

The presence of multiple reactive functional groups suggests a complex reactivity profile.

-

α,β-Unsaturated Ester: This system is a classic Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon.[6][7][8][9] This reactivity is a key consideration in designing synthetic routes and anticipating potential incompatibilities. Reactions with soft nucleophiles like thiols are likely to be facile.[6][8][9]

-

Vinyl Ether: Vinyl ethers are known to be unstable in the presence of acids, undergoing rapid hydrolysis to form a ketone and an alcohol. Additionally, they have a propensity to form explosive peroxides upon exposure to air and light, and can undergo hazardous polymerization.[10][11]

-

Alkyl Halide: The allylic chloride is susceptible to nucleophilic substitution reactions.

Given these features, the following incompatibilities should be anticipated:

-

Strong Oxidizing Agents: Risk of vigorous or explosive reactions.

-

Strong Acids: May catalyze violent polymerization and hydrolysis.[10]

-

Strong Bases: Can induce decomposition and polymerization.

-

Nucleophiles: Will likely react with the α,β-unsaturated system and the alkyl halide.

Toxicological Mechanisms

The toxicity of this compound is likely a composite of the effects of its functional groups.

-

Corrosivity: The immediate corrosive effects, leading to severe skin burns and eye damage, are likely due to the compound's reactivity and its potential to hydrolyze into acidic byproducts upon contact with moisture on tissues.

-

Michael Addition with Biological Nucleophiles: The electrophilic nature of the α,β-unsaturated system is a significant toxicological concern. It can readily react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins.[6][8][9] This covalent modification can lead to enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress, ultimately resulting in cell death.[6][9]

-

Toxicity of Chlorinated Vinyl Ethers: Chlorinated vinyl ethers as a class have been shown to cause irritation to the skin, eyes, and respiratory system. Some can also induce headache, nausea, and vomiting upon acute exposure.[10] Chronic exposure to some vinyl compounds, like vinyl chloride, is associated with carcinogenicity.[11][12][13]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent contact with this corrosive substance.

| Body Part | Protective Equipment | Rationale |

| Eyes and Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors. |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double-gloving is recommended for extended handling periods. |

| Body | Flame-resistant laboratory coat and a chemical-resistant apron | Protects against splashes and spills. |

| Footwear | Closed-toe shoes | Prevents exposure from spills. |

Step-by-Step Handling Procedure

Caption: Workflow for the safe handling of this compound.

Storage

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[14]

-

Container: Keep in a tightly sealed, original container.

-

Segregation: Store separately from strong acids, bases, and oxidizing agents.

Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical.

First Aid Measures

General Advice: Immediate medical attention is required. Show the safety data sheet to the attending physician.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of cool, running water for at least 20 minutes.[1][16][17][18][19] Remove contaminated clothing and shoes while rinsing.[1][16][17][18] Do not use ice or neutralizing agents.[1][18] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of clean water for at least 20 minutes, holding the eyelids open.[1][17][19] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, have them drink small sips of water.[17] Seek immediate medical attention.

Caption: Emergency response workflow for skin or eye contact.

Spill and Leak Procedures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert laboratory personnel and the institutional environmental health and safety (EHS) department.

-

Prevent entry into the affected area.

-

Allow only trained personnel with appropriate respiratory protection and chemical-resistant gear to handle the cleanup.

-

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

-

Waste Segregation: Collect all contaminated materials, including excess reagent, reaction mixtures, and disposable labware, in a dedicated, properly labeled hazardous waste container.[20]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

-

Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institutional EHS department for proper disposal.

Conclusion

This compound is a valuable chemical intermediate with a significant hazard profile that demands respect and careful handling. Its corrosive nature and the reactivity imparted by its α,β-unsaturated ester, vinyl ether, and alkyl halide functionalities necessitate the stringent application of the safety protocols outlined in this guide. By adhering to these procedures, researchers can mitigate the risks of exposure and injury, ensuring a safe and productive laboratory environment.

References

- A Comprehensive Guide to Treating Chemical Burns. (n.d.).

- NHS inform. (2024, October 17). Acid and chemical burns.

- Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.

- Dr. O'Donovan. (2025, October 26). Chemical Burn Explained – Fast Facts for First Aid & Recovery [Video]. YouTube. [Link]

- Effective First Aid & Prevention for Chemical Burns. (2025, October 30).

- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3).

- Wayne State University. (n.d.). Corrosive Chemicals SOP.

- Chemical Burns: First Aid Treatment and Prevention Tips. (2024, March 12).

- Studylib. (n.d.). Corrosive Chemicals SOP: Lab Safety Guide.

- LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 92(1), 1-19. [Link]

- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.

- Schultz, T. W., & Yarbrough, J. W. (2004). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research, 15(5-6), 375-385. [Link]

- Potts, M. B., Mitchell, K. M., & Johnson, J. S. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of medicinal chemistry, 57(11), 4475–4494. [Link]

- ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Vinyl Chloride. U.S. Department of Health and Human Services, Public Health Service. [Link]

- ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols.

- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloroethyl Vinyl Ether.

- He, Y., et al. (2023). Burning question: Rethinking organohalide degradation strategy for bioremediation applications.

- Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.

- PubChem. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate.

- Chung, F. L., Roy, K., & Hecht, S. S. (1984). Study of reactions of .alpha.,.beta.-unsaturated carbonyl compounds with deoxyguanosine. The Journal of Organic Chemistry, 49(21), 3995–4001. [Link]

- Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.

- GovInfo. (n.d.). Decontamination and Disposal.

- Waxman, D. J. (1992). Toxicity of vinyl chloride and poly(vinyl chloride): a critical review. Environmental health perspectives, 98, 17–23. [Link]

- U.S. Environmental Protection Agency. (2020). IRIS Toxicological Review of Vinyl Chloride (Final Report).

- PubChem. (n.d.). (E)-4-chloro-3-methylbut-2-enal.

- National Center for Biotechnology Information. (2025). Vinyl Chloride Toxicity. In StatPearls.

- ResearchGate. (n.d.). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds.